(2-Methylphenyl)methanesulfonamide
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Overview
Description
(2-Methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H11NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a methanesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylphenyl)methanesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
2-Methylbenzenesulfonyl chloride+Ammonia→this compound+Hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through recrystallization or distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as elevated temperatures or the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines .
Scientific Research Applications
(2-Methylphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
Benzenesulfonamide: Another sulfonamide derivative with a benzene ring.
N-Phenylmethanesulfonamide: A related compound with a phenyl group attached to the sulfonamide moiety.
Uniqueness: (2-Methylphenyl)methanesulfonamide is unique due to the presence of a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other sulfonamides and contributes to its specific chemical and biological properties .
Biological Activity
(2-Methylphenyl)methanesulfonamide, also known as N-(2-methylphenyl)methanesulfonamide, is an organic compound characterized by a methanesulfonamide functional group attached to a 2-methylphenyl moiety. With a molecular formula of C₈H₉N₁O₂S and a molecular weight of approximately 185.23 g/mol, this compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug development.
The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for its ability to inhibit bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase. This inhibition is crucial in the treatment of bacterial infections. Additionally, studies suggest that this compound may possess anti-inflammatory properties by interacting with enzymes involved in inflammatory pathways, particularly cyclooxygenase enzymes .
Biological Activities
-
Antimicrobial Properties :
- Inhibits bacterial growth by interfering with folic acid synthesis.
- Effective against various bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects :
- Enzyme Interaction :
Case Studies and Research Findings
Recent studies have highlighted the biological significance of this compound:
- Study on Inhibition of Cyclooxygenase : Research demonstrated that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This study utilized various analogs to assess their potency and selectivity against COX-1 and COX-2 enzymes, revealing promising candidates for further development .
- Molecular Dynamics Simulations : A study employed molecular dynamics simulations to analyze the binding interactions of this compound with target proteins involved in inflammatory pathways. The results indicated that structural modifications could enhance binding affinity and selectivity, paving the way for optimized drug design .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is provided below:
Compound Name | Structure Description | Unique Features |
---|---|---|
N-(3-methylphenyl)methanesulfonamide | Methyl group at the meta position | Different biological activity profile |
N-(4-methylphenyl)methanesulfonamide | Methyl group at the para position | Potentially different pharmacokinetics |
N-(2-bromo-3-methylphenyl)methanesulfonamide | Bromine substitution on the aromatic ring | Enhanced reactivity due to halogen presence |
This table illustrates how variations in substituents influence biological activity and chemical reactivity, emphasizing the importance of structural nuances in drug development.
Properties
IUPAC Name |
(2-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCKKLZBFOMMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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